

# Brofaromine: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |  |  |  |
|----------------------|---------------------------|-----------|--|--|--|
| Compound Name:       | Brofaromine hydrochloride |           |  |  |  |
| Cat. No.:            | B1667868                  | Get Quote |  |  |  |

An in-depth review of Brofaromine's efficacy and safety profile in the treatment of depression and anxiety disorders compared to alternative therapies, supported by data from multiple clinical trials.

Brofaromine, a selective and reversible inhibitor of monoamine oxidase A (RIMA) with additional serotonin reuptake inhibitory properties, has been the subject of numerous clinical investigations for the treatment of major depression, panic disorder, and social phobia.[1][2] This guide provides a meta-analysis of key clinical trials, comparing the efficacy and tolerability of Brofaromine against placebo and other established antidepressant drug classes, including tricyclic antidepressants (TCAs), standard monoamine oxidase inhibitors (MAOIs), and selective serotonin reuptake inhibitors (SSRIs).

## **Comparative Efficacy in Major Depression**

A meta-analysis of studies on reversible inhibitors of monoamine oxidase type A (RIMAs) confirmed that Brofaromine is as effective as tricyclic antidepressants and better tolerated.[3][4] In comparative controlled studies with a total of 899 patients, Brofaromine was found to be at least as efficacious as the TCA imipramine and the standard MAOIs tranylcypromine and phenelzine.[1]



| Comparison<br>Group | Number of Patients (Brofaromine Group) | Number of Patients (Comparison Group) | Outcome                                                                                                                                                | Reference |
|---------------------|----------------------------------------|---------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Imipramine          | 609 (in total with<br>Brofaromine)     | 609 (in total with<br>Imipramine)     | Comparable efficacy; 58-66% of patients in both groups showed at least a 50% reduction in HAM-D total score. Brofaromine was superior in tolerability. | [1][5]    |
| Tranylcypromine     | 132 (in two trials)                    | -                                     | Comparable efficacy, including in treatment-resistant depression.                                                                                      | [1]       |
| Phenelzine          | -                                      | 158 (in one<br>study)                 | No difference in efficacy between Brofaromine (150 mg/day) and phenelzine (45 mg/day).                                                                 | [1]       |
| Placebo             | 111                                    | 109                                   | Brofaromine (150 mg/day) was significantly better than placebo on multiple efficacy measures, including the                                            | [1][6]    |







Depression Scale (HAM-D)

and Beck

Hamilton

Depression

Inventory.

## **Efficacy in Anxiety Disorders**

Brofaromine has also demonstrated efficacy in the treatment of panic disorder and social phobia.

#### Panic Disorder:

In a 12-week double-blind, placebo-controlled study involving 30 patients with panic disorder, Brofaromine (150 mg daily) led to a clinically relevant improvement in over 70% of patients, whereas no significant improvement was seen with placebo.[7] While there was a significant reduction in anxiety symptoms and agoraphobic avoidance, a significant reduction in the number of panic attacks was not observed.[7] Another study comparing Brofaromine to the TCA clomipramine in patients with panic disorder found both treatments to be equally effective in reducing the number of panic attacks.[8] A comparison with the SSRI fluvoxamine also showed equal efficacy in treating panic disorder.[9]



| Comparison<br>Group | Number of Patients (Brofaromine Group) | Number of Patients (Comparison Group) | Key Findings                                                                                                                  | Reference |
|---------------------|----------------------------------------|---------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------|
| Placebo             | -                                      | 30 (total in study)                   | Over 70% of patients on Brofaromine showed clinically relevant improvement compared to no significant improvement on placebo. | [7]       |
| Clomipramine        | -                                      | -                                     | Comparable reduction in the number of panic attacks.                                                                          | [8]       |
| Fluvoxamine         | 15                                     | 15                                    | Equally effective in reducing panic attacks and agoraphobic avoidance.                                                        | [9]       |

#### Social Phobia:

A multicenter, placebo-controlled, double-blind study with 102 outpatients with social phobia demonstrated that Brofaromine produced a significantly greater improvement in Liebowitz Social Anxiety Scale (LSAS) scores compared to placebo.[10][11]



| Comparison<br>Group | Number of Patients (Brofaromine Group) | Number of Patients (Comparison Group) | Outcome                                                                                               | Reference |
|---------------------|----------------------------------------|---------------------------------------|-------------------------------------------------------------------------------------------------------|-----------|
| Placebo             | 52                                     | 50                                    | Brofaromine led to a significantly greater decrease in LSAS scores from baseline compared to placebo. | [10][11]  |

### **Mechanism of Action**

Brofaromine's therapeutic effects are attributed to its dual mechanism of action. It is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.[2][12] By inhibiting MAO-A, Brofaromine increases the levels of these neurotransmitters in the brain. Additionally, it possesses serotonin reuptake inhibitory properties, further enhancing serotonergic activity.[2][12][13] This dual action may contribute to its broad spectrum of antidepressant and anxiolytic effects.





Click to download full resolution via product page

Mechanism of action of Brofaromine.

## **Experimental Protocols**

The clinical trials cited in this guide generally followed a double-blind, randomized, controlled design. Below is a generalized workflow for these studies.

Typical Clinical Trial Workflow:

- Patient Recruitment: Patients diagnosed with major depression, panic disorder, or social phobia according to established diagnostic criteria (e.g., DSM-III-R) were recruited.
- Washout Period: A single-blind placebo washout period, typically lasting one to two weeks, was implemented to exclude placebo responders.
- Randomization: Patients were randomly assigned to receive either Brofaromine or the comparison treatment (placebo or active control).







- Treatment Period: The treatment duration typically ranged from 4 to 12 weeks. Dosages of Brofaromine were often initiated at a lower dose and titrated up to a target dose (e.g., 150 mg/day).
- Efficacy and Safety Assessments: Standardized rating scales were used to assess efficacy
  at baseline and at regular intervals throughout the study. These included the Hamilton
  Depression Scale (HAM-D), the Beck Depression Inventory (BDI), the Hamilton Rating Scale
  for Anxiety (HAM-A), and the Liebowitz Social Anxiety Scale (LSAS). Adverse events were
  systematically recorded at each visit.
- Data Analysis: Statistical analyses were performed to compare the changes in efficacy measures between the treatment groups.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Brofaromine in depression: a Canadian multicenter placebo trial and a review of standard drug comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brofaromine--a review of its pharmacological properties and therapeutic use PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meta-analysis of the reversible inhibitors of monoamine oxidase type A moclobemide and brofaromine for the treatment of depression PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Brofaromine in major depressed patients: a controlled clinical trial versus imipramine and open follow-up of up to one year PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Canadian multicentre placebo-controlled study of a fixed dose of brofaromine, a reversible selective MAO-A inhibitor, in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]







- 7. MAO inhibitors in panic disorder: clinical effects of treatment with brofaromine. A double blind placebo controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversible monoamine oxidase-A inhibitors in panic disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A double-blind comparative study of brofaromine and fluvoxamine in outpatients with panic disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brofaromine for social phobia: a multicenter, placebo-controlled, double-blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Brofaromine Wikipedia [en.wikipedia.org]
- 13. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Brofaromine: A Comparative Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667868#meta-analysis-of-clinical-trials-involving-brofaromine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com